

In-Depth Technical Guide: 1-Palmitoyl-2-linoleoyl-rac-glycerol-d5

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Compound of Interest

Compound Name: 1-Palmitoyl-2-linoleoyl-rac-glycerol-d5

Cat. No.: B15552072

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological relevance of **1-Palmitoyl-2-linoleoyl-rac-glycerol-d5**. This deuterated diacylglycerol is a critical tool for researchers in lipidomics, signal transduction, and drug development, primarily serving as an internal standard for the accurate quantification of its endogenous, non-deuterated counterpart, 1-palmitoyl-2-linoleoyl-rac-glycerol.

Core Chemical Properties

1-Palmitoyl-2-linoleoyl-rac-glycerol-d5 is a deuterated synthetic diacylglycerol containing palmitic acid (16:0) at the sn-1 position and linoleic acid (18:2) at the sn-2 position of the glycerol backbone. The 'd5' designation indicates that five hydrogen atoms on the glycerol backbone have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification, as it is chemically identical to the natural form but distinguishable by its higher mass.

Table 1: General Chemical Properties

Property	Value	Source
Chemical Name	9,12-Octadecadienoic acid (Z,Z)-, 1-(hydroxymethyl)-2-[(1-oxohexadecyl)oxy]ethyl ester- D5	[1]
Molecular Formula	C ₃₇ H ₆₃ D ₅ O ₅	[1]
Molecular Weight	597.96 g/mol	[1]
Physical State	Not explicitly stated, but related non-deuterated compounds are oils or solids.	
Storage Temperature	-20°C	[2]
Stability	Stable for at least 2 years when stored properly.	[3]

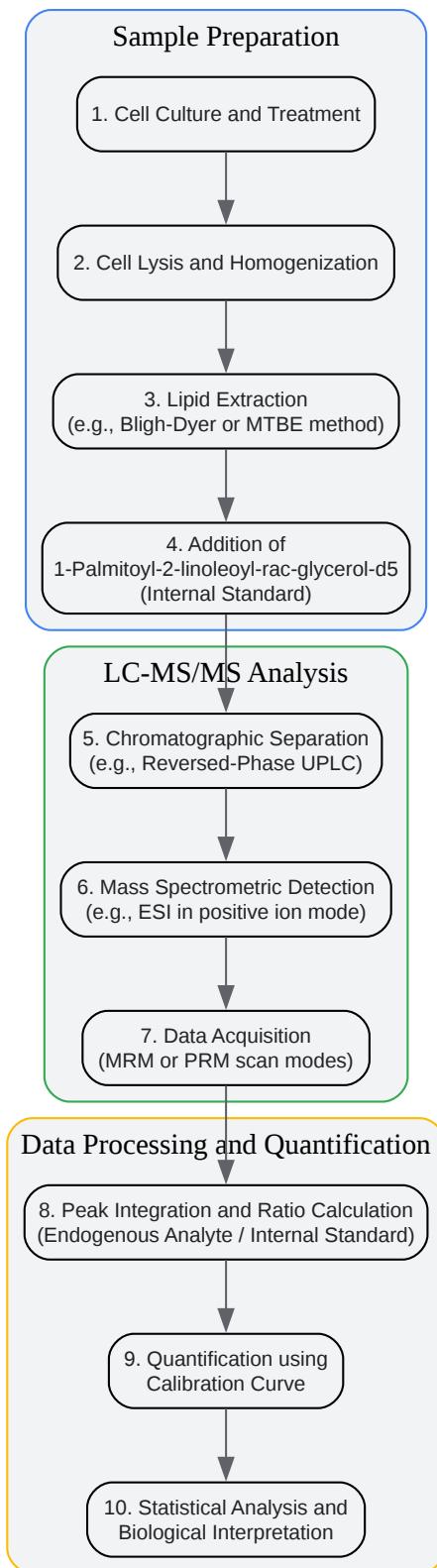
Table 2: Solubility Data (Inferred from related compounds)

Solvent	Solubility	Source
Chloroform	Slightly Soluble	[3]
Dimethylformamide (DMF)	~10 mg/mL	[3]
Ethanol	~12.5 mg/mL	[3]
Ethanol:PBS (pH 7.2) (1:1)	~500 µg/mL	[3]
Hexane	Soluble (as a solution)	[3]

Experimental Protocols

1-Palmitoyl-2-linoleoyl-rac-glycerol-d5 is primarily utilized as an internal standard in quantitative mass spectrometry for the analysis of endogenous diacylglycerols. Below is a representative workflow for its application in a cellular lipidomics experiment.

Experimental Workflow: Quantification of Diacylglycerols in Cell Culture



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Caption: Workflow for quantifying diacylglycerols using a deuterated internal standard.

Detailed Methodologies

1. Lipid Extraction from Cell Pellets:

- Objective: To extract total lipids from cultured cells.
- Protocol:
 - Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
 - Centrifuge to obtain a cell pellet and record the weight or cell number.
 - Resuspend the pellet in a suitable volume of ice-cold methanol.
 - Add a known amount of **1-Palmitoyl-2-linoleoyl-rac-glycerol-d5** stock solution to the cell suspension.[4]
 - Perform a biphasic lipid extraction by adding chloroform and water (or methyl tert-butyl ether and water).[4]
 - Vortex thoroughly and centrifuge to separate the phases.
 - Collect the lower organic phase containing the lipids.
 - Dry the lipid extract under a stream of nitrogen gas.
 - Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

2. LC-MS/MS Analysis:

- Objective: To separate and detect the analyte of interest and the internal standard.
- Protocol:

- Inject the reconstituted lipid extract into an ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.
- Chromatographic Separation: Employ a C18 reversed-phase column with a gradient elution.^[5]
 - Mobile Phase A: Acetonitrile/water with a suitable additive like ammonium acetate.^[5]
 - Mobile Phase B: Isopropanol/acetonitrile with the same additive.^[5]
 - A gradient from lower to higher concentration of Mobile Phase B is typically used to elute lipids based on their polarity.
- Mass Spectrometric Detection:
 - Utilize electrospray ionization (ESI) in positive ion mode.
 - Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.
 - Monitor specific precursor-to-product ion transitions for both the endogenous 1-palmitoyl-2-linoleoyl-rac-glycerol and the d5-labeled internal standard.

3. Data Analysis and Quantification:

- Objective: To determine the concentration of the endogenous diacylglycerol.
- Protocol:
 - Integrate the peak areas for both the endogenous analyte and the d5-internal standard.
 - Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
 - Construct a calibration curve using known concentrations of the non-deuterated standard spiked with a fixed concentration of the d5-internal standard.

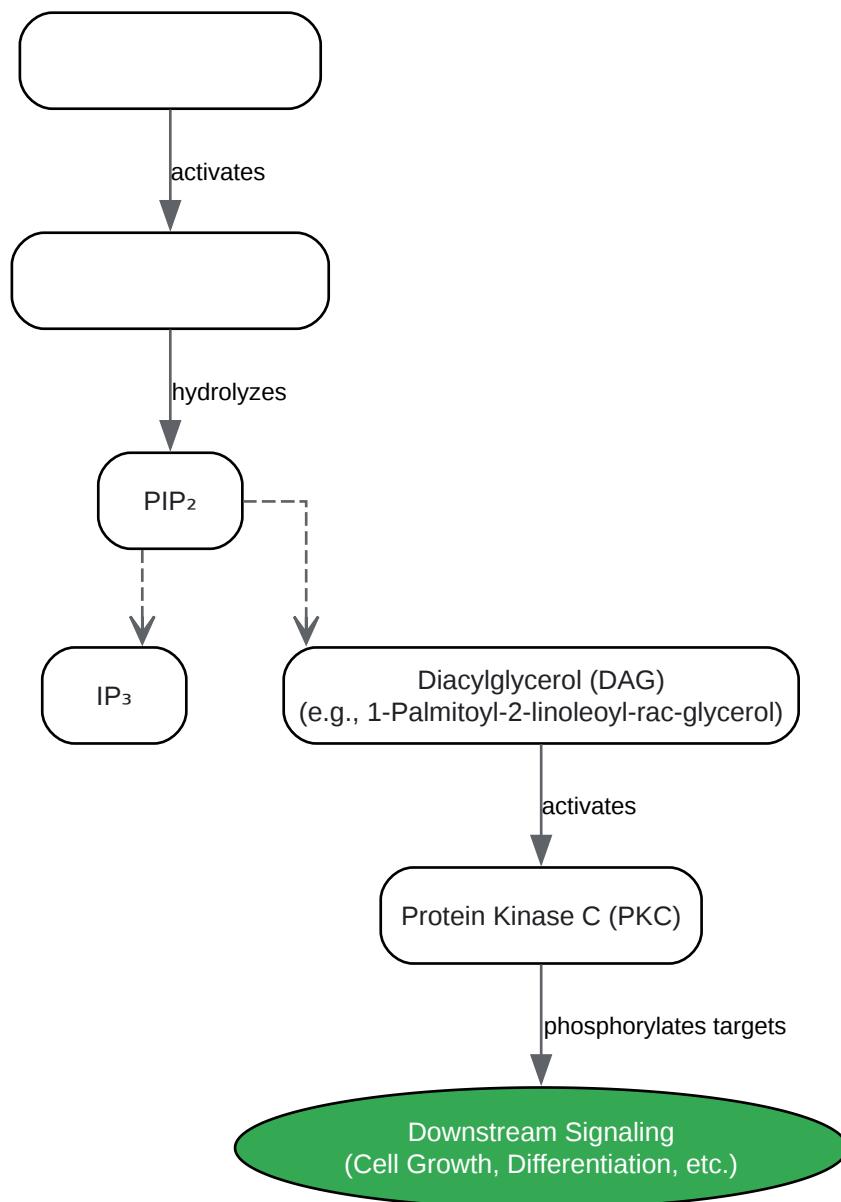
- Determine the concentration of the endogenous diacylglycerol in the sample by interpolating its peak area ratio on the calibration curve.[6]

Biological Significance and Signaling Pathways

1-palmitoyl-2-linoleoyl-rac-glycerol is a species of diacylglycerol (DAG), a crucial second messenger in numerous cellular signaling pathways. The primary role of DAG is the activation of Protein Kinase C (PKC) isoforms.[7]

Diacylglycerol-Mediated Protein Kinase C (PKC) Activation Pathway

Upon stimulation of cell surface receptors (e.g., G protein-coupled receptors or receptor tyrosine kinases), phospholipase C (PLC) is activated. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane, generating two second messengers: inositol 1,4,5-trisphosphate (IP₃) and DAG.[8] IP₃ triggers the release of calcium from intracellular stores, while DAG remains in the membrane to activate PKC.[8]



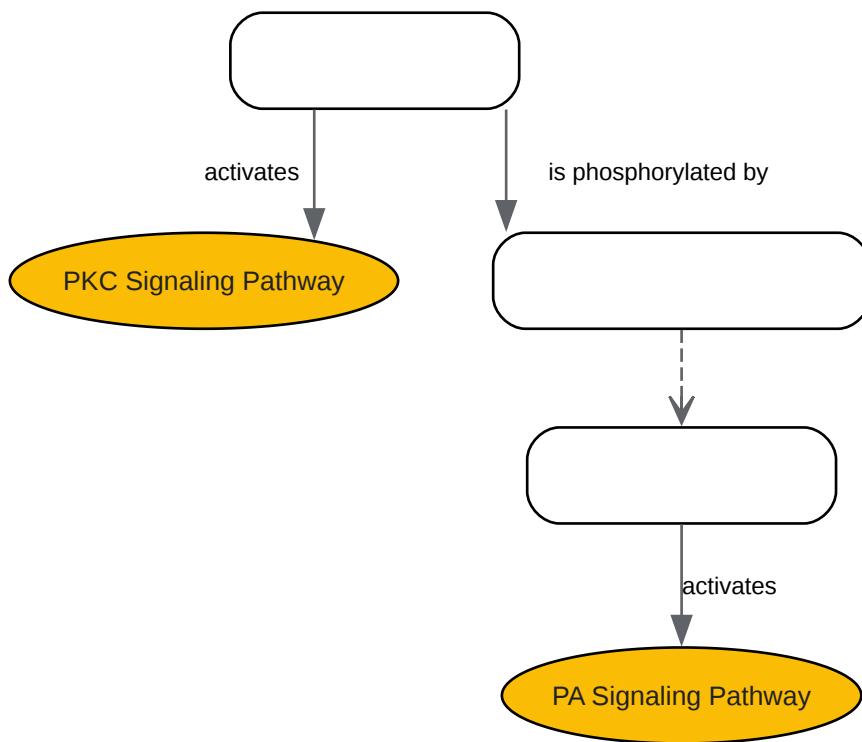
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Caption: Simplified pathway of PKC activation by diacylglycerol.

Attenuation of DAG Signaling by Diacylglycerol Kinase (DGK)

The signaling activity of DAG is tightly regulated. One of the primary mechanisms for terminating DAG signaling is its phosphorylation by diacylglycerol kinases (DGKs) to form phosphatidic acid (PA).^[9] PA is itself a signaling molecule with distinct downstream effectors.

Thus, DGKs act as crucial nodes that both attenuate DAG-PKC signaling and initiate PA-mediated signaling cascades.[10]



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Caption: The role of DGK in modulating DAG and PA signaling.

In conclusion, **1-Palmitoyl-2-linoleoyl-rac-glycerol-d5** is an indispensable tool for the precise and accurate quantification of a key signaling lipid. Understanding its chemical properties and employing robust experimental protocols enables researchers to unravel the complex roles of diacylglycerol signaling in health and disease.

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